molecular formula C11H20ClNO4 B1409115 R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester CAS No. 150109-52-7

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester

Cat. No. B1409115
CAS RN: 150109-52-7
M. Wt: 265.73 g/mol
InChI Key: NHUFQUUQDKNIOP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester” is a chemical compound with the molecular formula C11H20ClNO4 . It is also known as Chloromethyl (2R)-2-[(tert-butoxy)carbonyl]amino-3-methylbutanoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester” include a predicted boiling point of 337.6±22.0 °C, a predicted density of 1.116±0.06 g/cm3, and a predicted pKa of 10.92±0.46 .

Scientific Research Applications

Synthesis and Biological Applications

The chemical compound R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester has been utilized in various scientific research contexts, particularly focusing on its role in the synthesis of other compounds and understanding its biological implications.

  • Drug Absorption Studies:

    • The compound has been used in the preparation of 1-acyloxyethyl esters of certain drugs to enhance oral bioavailability. For instance, the preparation of 1-acyloxyethyl esters of cefotiam (an antibiotic) was studied, showing improved oral bioavailability compared to other ester forms. This implies that modifications in the acyl group can significantly affect the drug absorption rate (Yoshimura, Hamaguchi, & Yashiki, 1986).
  • Prodrug Synthesis:

    • The compound was involved in the preparation and evaluation of esters as progenitors of various drugs, indicating its potential role in the development of prodrugs. These esters have been shown to convert cleanly to the desired drug, demonstrating promising applications in drug delivery systems (Saari et al., 1984).
  • Pharmacodynamical Studies:

    • In studies concerning the pharmacodynamics of certain drugs, the compound has been used to understand differences in pharmacological effects. For example, it was used in the enantioseparation method for rac-bambuterol, and the separated enantiomers showed distinct pharmacological effects, emphasizing the importance of stereochemistry in drug action (Wu et al., 2016).
  • Metabolism Studies:

    • The compound has also been used to study the metabolism of specific esters in vivo. Such studies are crucial in understanding the metabolic fate of pharmaceuticals and can inform the development of drugs with favorable pharmacokinetic profiles (Amster & Tanaka, 1980).
  • Insecticidal Activity:

    • Research into the insecticidal activity of certain cyclopropane carboxylic esters revealed high efficacy in controlling pests like mosquitoes and houseflies. This research points to the potential agricultural applications of derivatives of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester (Ferroni et al., 2015).
  • Neurobehavioral Studies:

    • The compound has been part of studies investigating the neurobehavioral effects of various esters. These studies are vital for understanding the neurological implications of exposure to certain chemicals, which is crucial for environmental and occupational health assessments (Schulze & Dougherty, 1988).
  • Protecting Group in Synthesis:

    • The tert-butoxycarbonyl function, a part of this compound, has been utilized as a nitrogen-protecting group in the synthesis of dopamine derivatives. This highlights its role in the synthesis of complex molecules, potentially for pharmaceutical applications (Walker, Ayres, Block, & Lock, 1978).

properties

IUPAC Name

chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUFQUUQDKNIOP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester
Reactant of Route 2
Reactant of Route 2
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester
Reactant of Route 3
Reactant of Route 3
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester
Reactant of Route 4
Reactant of Route 4
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester
Reactant of Route 5
Reactant of Route 5
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester
Reactant of Route 6
Reactant of Route 6
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.